2-(1,3-benzothiazol-2-yloxy)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(1,3-benzothiazol-2-yloxy)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a benzothiazole moiety linked to a pyrazole ring through an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yloxy)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves the coupling of the benzothiazole and pyrazole intermediates through an ethanone bridge, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone bridge.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: It could be used as a probe to study biological processes.
Medicine
Therapeutic Agents: Possible use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yloxy)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yloxy)-1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the phenyl group on the pyrazole ring.
1-(1,3-benzothiazol-2-yloxy)-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Different positioning of the ethanone bridge.
Uniqueness
The presence of both benzothiazole and pyrazole rings in the same molecule, along with the specific substitution pattern, may confer unique properties such as enhanced biological activity or specific reactivity in chemical transformations.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(12-23-18-20-14-8-4-5-9-16(14)24-18)21-15(10-11-19-21)13-6-2-1-3-7-13/h1-9,11,15H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZLIMMFRSEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)COC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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